molecular formula C24H22N2O6S B554558 Z-Cys(Bzl)-ONp CAS No. 3401-37-4

Z-Cys(Bzl)-ONp

Cat. No.: B554558
CAS No.: 3401-37-4
M. Wt: 466.5 g/mol
InChI Key: LQPKVCBYFUURJM-UHFFFAOYSA-N
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Description

Z-Cys(Bzl)-ONp: , also known as N-Cbz-S-benzyl-L-cysteine p-nitrophenyl ester, is a derivative of cysteine. It is commonly used in peptide synthesis as a protecting group for the thiol group of cysteine. The compound is characterized by the presence of a benzyloxycarbonyl (Cbz) group protecting the amino group and a benzyl group protecting the thiol group, with a p-nitrophenyl ester as the leaving group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Cys(Bzl)-ONp typically involves the protection of the amino and thiol groups of cysteine. The amino group is protected using a benzyloxycarbonyl (Cbz) group, and the thiol group is protected using a benzyl group. The p-nitrophenyl ester is then introduced to form the final compound. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like dicyclohexylcarbodiimide (DCC) and p-nitrophenol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Z-Cys(Bzl)-ONp undergoes various chemical reactions, including:

    Substitution Reactions: The p-nitrophenyl ester group can be substituted by nucleophiles such as amines or alcohols, leading to the formation of amides or esters.

    Deprotection Reactions: The Cbz and benzyl protecting groups can be removed under specific conditions to yield free cysteine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines or alcohols, and the reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran.

    Deprotection Reactions: The Cbz group can be removed using hydrogenation with palladium on carbon, while the benzyl group can be removed using strong acids like trifluoroacetic acid.

Major Products Formed:

    Substitution Reactions: The major products are amides or esters, depending on the nucleophile used.

    Deprotection Reactions: The major products are free cysteine derivatives.

Scientific Research Applications

Z-Cys(Bzl)-ONp has several scientific research applications, including:

    Peptide Synthesis: It is widely used in the synthesis of peptides, particularly in the protection of cysteine residues.

    Protein Engineering: The compound is used in the modification of proteins to introduce specific functional groups.

    Bioconjugation: It is employed in the conjugation of peptides and proteins with other molecules, such as fluorescent dyes or drugs.

    Medicinal Chemistry: this compound is used in the development of peptide-based drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of Z-Cys(Bzl)-ONp involves the protection of the thiol group of cysteine, preventing unwanted side reactions during peptide synthesis. The p-nitrophenyl ester group acts as a leaving group, facilitating the formation of amide or ester bonds. The Cbz and benzyl protecting groups are stable under a variety of conditions, allowing for selective deprotection when needed.

Comparison with Similar Compounds

    N-Cbz-S-benzyl-L-cysteine: Similar to Z-Cys(Bzl)-ONp but lacks the p-nitrophenyl ester group.

    N-Cbz-S-methyl-L-cysteine: Similar structure but with a methyl group instead of a benzyl group.

    N-Fmoc-S-benzyl-L-cysteine: Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of a Cbz group for amino protection.

Uniqueness: this compound is unique due to the presence of the p-nitrophenyl ester group, which provides a good leaving group for substitution reactions. This makes it particularly useful in peptide synthesis and bioconjugation applications.

Properties

IUPAC Name

(4-nitrophenyl) 3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6S/c27-23(32-21-13-11-20(12-14-21)26(29)30)22(17-33-16-19-9-5-2-6-10-19)25-24(28)31-15-18-7-3-1-4-8-18/h1-14,22H,15-17H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPKVCBYFUURJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CSCC2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60304071
Record name ST50409227
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60304071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3401-37-4
Record name NSC164097
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164097
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST50409227
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60304071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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